N-(3,4-difluorophenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide
Description
N-(3,4-DIFLUOROPHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperidine ring substituted with a difluorophenyl group and a methanesulfonyl group, making it a subject of interest in medicinal chemistry and materials science.
Properties
Molecular Formula |
C20H22F2N2O3S |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
N-(3,4-difluorophenyl)-1-[(4-methylphenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C20H22F2N2O3S/c1-14-2-4-15(5-3-14)13-28(26,27)24-10-8-16(9-11-24)20(25)23-17-6-7-18(21)19(22)12-17/h2-7,12,16H,8-11,13H2,1H3,(H,23,25) |
InChI Key |
OBPSSEVIXCYLPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC(=C(C=C3)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIFLUOROPHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
Introduction of the Difluorophenyl Group: This step often involves the use of difluorobenzene derivatives and coupling reactions.
Attachment of the Methanesulfonyl Group: This is usually done via sulfonylation reactions using methanesulfonyl chloride and a base.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DIFLUOROPHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(3,4-DIFLUOROPHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3,4-DIFLUOROPHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl and methanesulfonyl groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The piperidine ring provides structural stability and enhances the compound’s ability to interact with specific pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Difluorophenyl)-3-(4-methylphenyl)acrylamide
- N-(3,4-Difluorophenyl)piperidine-4-carboxamide
Uniqueness
N-(3,4-DIFLUOROPHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
This detailed overview provides a comprehensive understanding of N-(3,4-DIFLUOROPHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE, highlighting its synthesis, reactions, applications, and unique characteristics
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